

Diaminoguanidine Monohydrochloride Solubility: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diaminoguanidine**

Cat. No.: **B1197381**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **diaminoguanidine** monohydrochloride, a compound of interest in various research and development applications. This document compiles quantitative solubility data from various sources, details the experimental protocols for solubility determination, and presents a visual representation of a common experimental workflow.

Core Solubility Data

Diaminoguanidine monohydrochloride exhibits varying solubility depending on the solvent and temperature. The following tables summarize the available quantitative data.

Solubility in Water

Temperature (°C)	Solubility (g/100 mL)	Source Citation
Not Specified	5	[1][2][3]

Solubility in Various Organic Solvents

A systematic study published in the Journal of Chemical & Engineering Data determined the solubility of **diaminoguanidine** monohydrochloride in twelve different monosolvents at temperatures ranging from 273.15 K (0 °C) to 323.15 K (50 °C). The study found that the solubility increases with a rise in temperature across all tested solvents. Notably,

diaminoguanidine monohydrochloride demonstrated the highest solubility in water, followed by methanol and ethanol, with significantly lower solubility in other organic solvents.[\[4\]](#) Van der Waals forces and the polarity of the solvent were identified as key factors influencing the dissolution behavior.[\[4\]](#)

Due to the extensive nature of the data from this study, a representative summary is provided below. For the complete dataset, readers are encouraged to consult the original publication.

Solvent	Temperature Range (°C)	General Solubility Trend
Methanol	0 - 50	High, increases with temperature
Ethanol	0 - 50	Moderate to High, increases with temperature
n-Propanol	0 - 50	Low, increases with temperature
n-Butanol	0 - 50	Low, increases with temperature
Isopropanol	0 - 50	Low, increases with temperature
Isobutanol	0 - 50	Low, increases with temperature
Tetrahydrofuran (THF)	0 - 50	Very Low, increases with temperature
Ethyl Acetate	0 - 50	Very Low, increases with temperature
Acetonitrile	0 - 50	Very Low, increases with temperature
Hexane	0 - 50	Insoluble
Heptane	0 - 50	Insoluble

Experimental Protocols for Solubility Determination

The most commonly cited method for determining the solubility of a solid compound like **diaminoguanidine** monohydrochloride in a liquid solvent is the gravimetric method. This technique relies on the precise measurement of mass to determine the concentration of a solute in a saturated solution.

Gravimetric Method: A Detailed Protocol

This protocol outlines the general steps involved in determining the solubility of a solid using the gravimetric method.

1. Preparation of a Saturated Solution:

- An excess amount of the solid solute (**diaminoguanidine** monohydrochloride) is added to a known volume of the solvent in a sealed container, such as a conical flask.
- The mixture is agitated, typically by shaking or stirring, at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period confirms saturation.

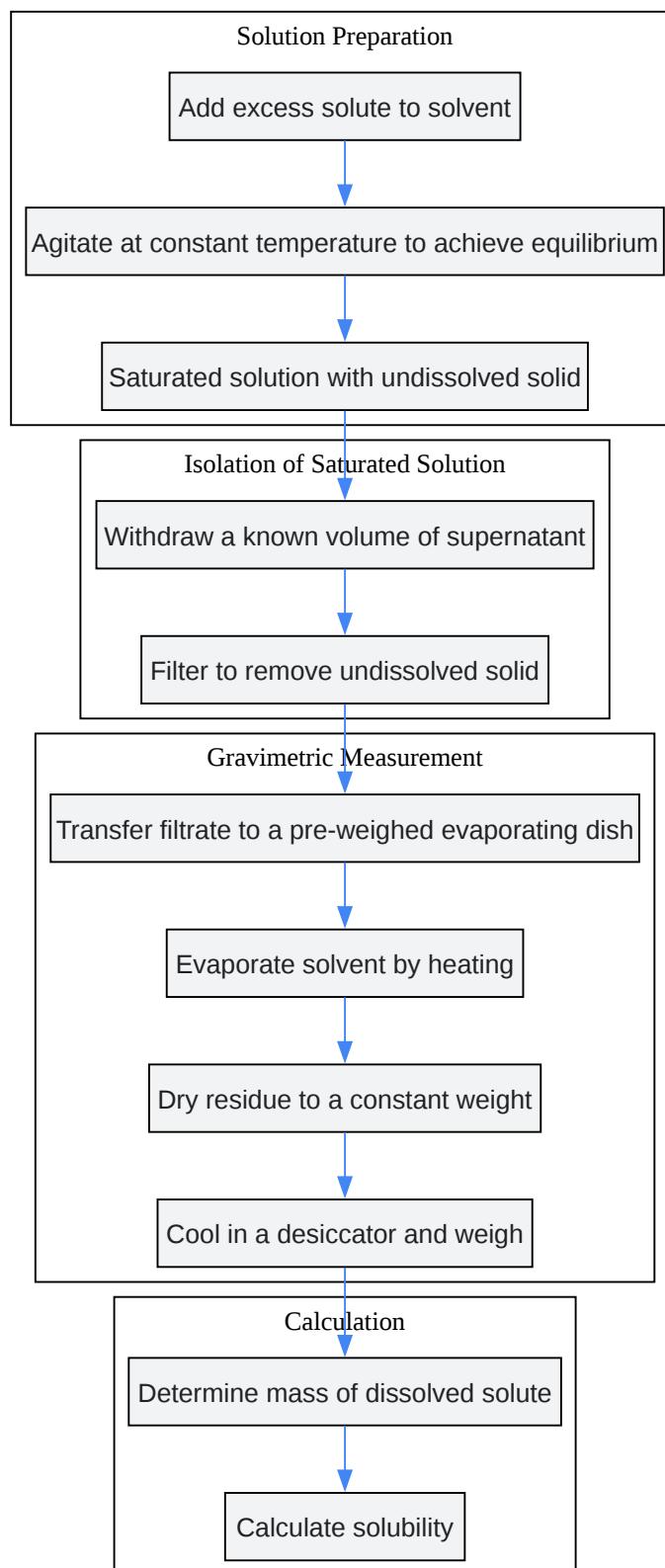
2. Sample Withdrawal and Filtration:

- A known volume of the saturated solution is carefully withdrawn using a pipette, ensuring that no solid particles are transferred.
- The withdrawn sample is then filtered to remove any remaining undissolved solute.

3. Solvent Evaporation:

- The filtered, saturated solution is transferred to a pre-weighed, dry evaporating dish.
- The solvent is evaporated from the solution. This can be achieved by heating the dish in an oven at a temperature below the decomposition point of the solute.

4. Drying and Weighing:


- Once the solvent has completely evaporated, the evaporating dish containing the solid residue is dried in an oven until a constant weight is achieved. This ensures the complete removal of any residual solvent.
- The dish and the dried solute are then cooled in a desiccator to prevent moisture absorption from the atmosphere before being weighed accurately.

5. Calculation of Solubility:

- The mass of the dissolved solute is determined by subtracting the initial mass of the empty evaporating dish from the final mass of the dish containing the dried solute.
- The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 mL of solvent (g/100 mL) or moles of solute per liter of solution (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the gravimetric method.

[Click to download full resolution via product page](#)

Caption: Workflow for Gravimetric Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmajournal.net [pharmajournal.net]
- 2. scribd.com [scribd.com]
- 3. cefns.nau.edu [cefns.nau.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Diaminoguanidine Monohydrochloride Solubility: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1197381#diaminoguanidine-monohydrochloride-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com